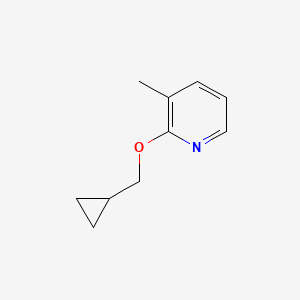![molecular formula C9H14N2OS B6496805 [1-(1,3-thiazol-2-yl)piperidin-3-yl]methanol CAS No. 1248995-31-4](/img/structure/B6496805.png)
[1-(1,3-thiazol-2-yl)piperidin-3-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compounds 1-(1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride and N-(1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride are similar to the compound you’re asking about. .
Synthesis Analysis
While specific synthesis information for the compound you’re asking about is not available, there are general methods for synthesizing thiazole derivatives . These methods often involve coupling reactions with 2-amino benzothiazoles .
Molecular Structure Analysis
The molecular structure of similar compounds involves a thiazole ring attached to a piperidine ring . The InChI codes provided in the search results can be used to generate the exact molecular structures .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a molecular weight of 256.2 , and they are solid substances .
Scientific Research Applications
Pharmaceutical Testing
“[1-(1,3-thiazol-2-yl)piperidin-3-yl]methanol” is used in pharmaceutical testing as a high-quality reference standard . Reference standards are substances used to calibrate measurements in pharmaceutical research, ensuring the accuracy of results.
Synthesis of Thiazole Derivatives
Thiazoles, which include “[1-(1,3-thiazol-2-yl)piperidin-3-yl]methanol”, have been used in the synthesis of various derivatives . These derivatives have shown a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Development of Antiviral Agents
Compounds similar to “[1-(1,3-thiazol-2-yl)piperidin-3-yl]methanol” have been used in the development of broad-spectrum antiviral agents . These agents have shown activity against viruses such as influenza virus (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3) .
Inhibition of Pyroptosis
Certain benzo[d]imidazole-2-one derivatives, which could potentially include “[1-(1,3-thiazol-2-yl)piperidin-3-yl]methanol”, have been tested for their ability to inhibit NLRP3-dependent pyroptosis . Pyroptosis is a form of programmed cell death that plays a crucial role in immune response.
Use in Organic Synthesis
Compounds with structures similar to “[1-(1,3-thiazol-2-yl)piperidin-3-yl]methanol” have found broad applications in organic synthesis . They can act as building blocks in the synthesis of complex organic molecules.
Use in Polymer Chemistry
Similar to its use in organic synthesis, “[1-(1,3-thiazol-2-yl)piperidin-3-yl]methanol” and related compounds could potentially be used in polymer chemistry . They could serve as monomers in the creation of novel polymers with unique properties.
Safety and Hazards
Future Directions
properties
IUPAC Name |
[1-(1,3-thiazol-2-yl)piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2OS/c12-7-8-2-1-4-11(6-8)9-10-3-5-13-9/h3,5,8,12H,1-2,4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYQKFJHEOVILX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CS2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(Thiazol-2-yl)piperidin-3-yl)methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-methoxyphenoxy)-N-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B6496729.png)
![N-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}-2-phenylacetamide](/img/structure/B6496737.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B6496743.png)
![N-[4-({[(3,5-dimethoxyphenyl)methyl]sulfanyl}methyl)-1,3-thiazol-2-yl]-2-(2-fluorophenoxy)acetamide](/img/structure/B6496748.png)
![methyl 4-({7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate](/img/structure/B6496755.png)
![3-{10-chloro-7-thia-2,5-diazatricyclo[6.4.0.0?,?]dodeca-1(12),3,5,8,10-pentaen-4-yl}-6-hexyl-7-hydroxy-2H-chromen-2-one](/img/structure/B6496760.png)

![5-bromo-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrimidine](/img/structure/B6496769.png)
![2-[(cyclohexylmethyl)sulfanyl]-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6496774.png)
![(2E)-2-{[(thiophen-2-yl)formamido]imino}-2H-chromene-3-carboxamide](/img/structure/B6496783.png)
![ethyl (2E)-2-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]-5-(4-fluorophenyl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B6496788.png)
![7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-[(pyrrolidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B6496792.png)
![5-methyl-3-[(2-methylphenoxy)methyl]-1,2-oxazole](/img/structure/B6496813.png)
![8-(1H-1,3-benzodiazol-2-ylsulfanyl)-7-[(2E)-but-2-en-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6496825.png)